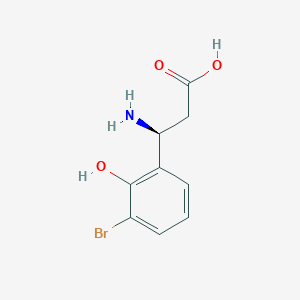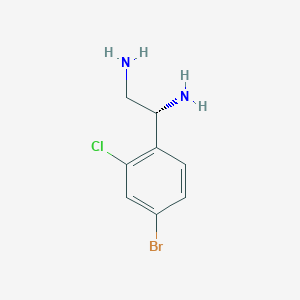![molecular formula C6H3BrIN3O B13037530 3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of halogen atoms and an amino group on an isoxazolo[4,5-c]pyridine scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine typically involves the halogenation of an isoxazolo[4,5-c]pyridine precursor. The process begins with the preparation of the isoxazolo[4,5-c]pyridine core, followed by the introduction of bromine and iodine atoms at specific positions. The amino group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable halogenation and substitution reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the amino group.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It can be used as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and amino group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-bromo-7-chloroisoxazolo[4,5-c]pyridine
- 3-Amino-4-fluoro-7-iodoisoxazolo[4,5-c]pyridine
- 3-Amino-4-bromo-7-methoxyisoxazolo[4,5-c]pyridine
Uniqueness
3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine is unique due to the specific combination of bromine and iodine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with molecular targets, making it a valuable scaffold for various applications.
Eigenschaften
Molekularformel |
C6H3BrIN3O |
|---|---|
Molekulargewicht |
339.92 g/mol |
IUPAC-Name |
4-bromo-7-iodo-[1,2]oxazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3BrIN3O/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11) |
InChI-Schlüssel |
MPZXJYAORUYUNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=NO2)N)C(=N1)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)



![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)



![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)

